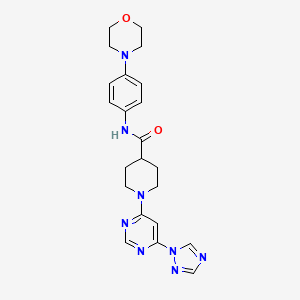
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H26N8O2 and its molecular weight is 434.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound features:
- A triazole ring fused with a pyrimidine ring.
- A piperidine moiety linked to a morpholinophenyl group.
This unique combination of structural elements may contribute to its diverse biological activities.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
- Cellular Pathway Modulation : It may interfere with various cellular pathways, potentially inducing apoptosis in cancer cells or inhibiting microbial growth.
- Antiviral Activity : Similar compounds have shown promise as antiviral agents, suggesting that this compound could also exhibit such properties.
Biological Activity Overview
The biological activities associated with this compound include:
| Activity Type | Description |
|---|---|
| Antiviral | Potential efficacy against viral infections, particularly in inhibiting replication. |
| Anticancer | Induction of apoptosis in cancer cell lines through modulation of signaling pathways. |
| Antimicrobial | Inhibition of bacterial and fungal growth, indicating potential as an antimicrobial agent. |
| Enzyme Inhibition | Specific inhibition of enzymes involved in critical cellular processes. |
Antiviral Studies
Research indicates that derivatives containing triazole and pyrimidine rings exhibit significant antiviral activity. For example:
- A study demonstrated that related compounds reduced the replication of respiratory syncytial virus (RSV) at micromolar concentrations, with EC50 values ranging from 5–28 μM .
Anticancer Activity
In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines:
- One study reported that a triazole-pyrimidine hybrid compound exhibited an IC50 value of 9.19 μM against cancer cells, indicating potent anticancer activity .
Antimicrobial Properties
The compound's structural similarities to known antimicrobial agents suggest potential efficacy:
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O2/c31-22(27-18-1-3-19(4-2-18)28-9-11-32-12-10-28)17-5-7-29(8-6-17)20-13-21(25-15-24-20)30-16-23-14-26-30/h1-4,13-17H,5-12H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVQLBBLMVEORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













